molecular formula C16H14O3 B1331773 1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione CAS No. 420823-93-4

1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione

Cat. No. B1331773
M. Wt: 254.28 g/mol
InChI Key: SHMQLAKWILXZCI-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a derivative of 1,3-dione, which is a class of compounds known for their diverse chemical properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its characteristics.

Synthesis Analysis

The synthesis of related 1,3-dione compounds involves green and facile strategies, as seen in the synthesis of a ninhydrin derivative using acetic acid as a catalyst . Similarly, a solvent-free microwave-assisted synthesis approach has been employed for the preparation of a 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione, which highlights the trend towards more environmentally friendly and efficient synthesis methods .

Molecular Structure Analysis

The molecular structure of 1,3-dione derivatives is often characterized by spectral analysis and single crystal X-ray analysis . The use of DFT/B3LYP method with a 6-311++G(d,p) basis set is common for optimizing the molecular structure and calculating structural parameters . These studies provide a detailed understanding of the molecular geometry, electronic properties, and intermolecular interactions, which are crucial for predicting the behavior of similar compounds like 1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione.

Chemical Reactions Analysis

1,3-Dione compounds are reactive and can undergo various chemical reactions. For instance, reactions with amines and aldehydes can yield imines, chalcones, and chromones . The presence of hydroxy and keto groups in the structure allows for diverse reactivity, potentially leading to the formation of metal complexes when reacted with transition metal ions . These reactions are indicative of the versatile chemistry that 1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione may also exhibit.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dione derivatives can be quite diverse. For example, the BF2 complex of a related compound exhibits multiple chromisms and aggregation- or crystallization-induced emission, indicating that the compound's physical properties can be significantly altered by external stimuli . The antimicrobial screening of metal complexes derived from 1,3-dione compounds suggests potential biological activities, which could also be relevant for the compound .

Scientific Research Applications

CNS Active Agents

"1-Aryl-3(2'-hydroxyphenyl)-propane-1,3-diones" have been prepared and shown to be very good monoamine oxidase inhibitors (MAO inhibitors), anticonvulsant, and hypnotic agents. This indicates a potential use in central nervous system (CNS) related therapies (Srivastava, Satsangi, & Kishore, 1983).

Antimicrobial Applications

A study on the antimicrobial activity of 1,3-dione derivatives and their metal complexes revealed moderate to excellent activity against bacteria and fungi, suggesting a potential use in developing new antimicrobial agents (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).

Fluorescent Properties in Complexes

The fluorescent properties of europium(III) complexes with different ligands, including 1-(2-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, were studied. These complexes exhibit characteristic emissions of europium ions, suggesting their use in fluorescence applications (Ma Kunpen, 2015).

Ultrasound Synthesis and Biological Screening

1-(2-Hydroxyphenyl)-3-propane,1,3-diones were synthesized using ultrasound irradiation, showing potential in economic and environmental applications. These compounds were evaluated for antibacterial and antifungal activities (Suryawanshi, Gaikwad, & Rajbhoj, 2013).

Antioxidant Activities

Research on 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones showed potent antibacterial, antifungal, and antioxidant activities. This aligns with the theory of utilizing such compounds in medicinal chemistry for treating various infections and diseases (Sheikh et al., 2011).

Luminescence Properties in Complexes

The luminescence properties of various metal complexes with propane-1,3-dione derivatives were studied. It was found that these complexes exhibit intense luminescence, indicating potential use in luminescence applications (Meshkova et al., 2011).

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-5-4-6-12(9-11)15(18)10-16(19)13-7-2-3-8-14(13)17/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMQLAKWILXZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357982
Record name 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione

CAS RN

420823-93-4
Record name 1-(2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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